Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate
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Overview
Description
Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyridine derivatives under specific conditions. For instance, the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with methyl iodide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones
Uniqueness
Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific applications .
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-4-15-8-7(5)6(10(13)14-2)3-12-9(8)11/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
SCCBMUFAHWJXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=CN=C2N)C(=O)OC |
Origin of Product |
United States |
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